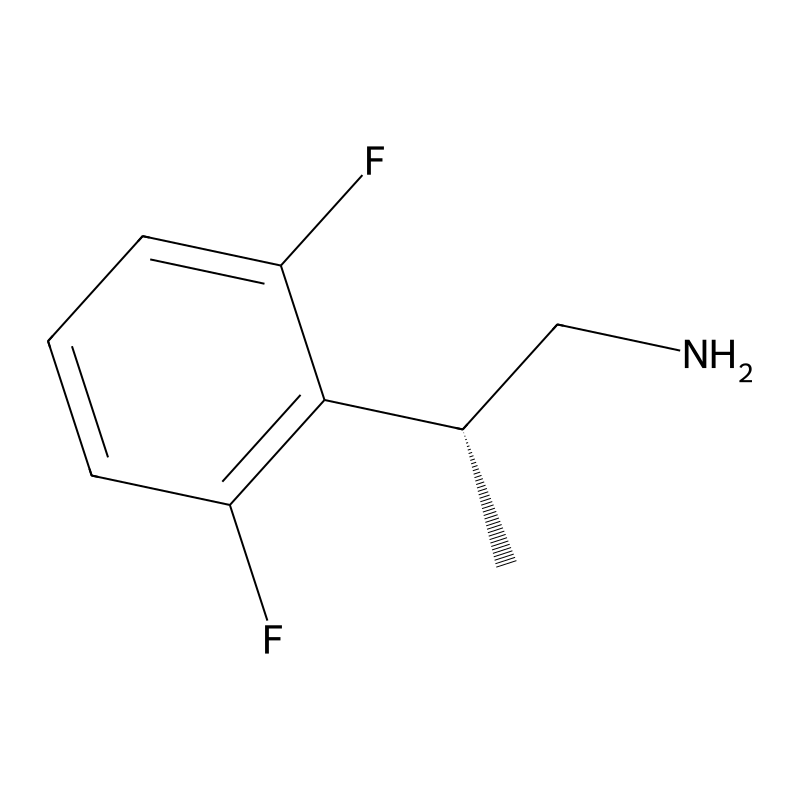

(2R)-2-(2,6-Difluorophenyl)propan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2R)-2-(2,6-Difluorophenyl)propan-1-amine is an organic compound characterized by a propan-1-amine backbone with a 2,6-difluorophenyl substituent. Its molecular formula is and it has a CAS number of 2248172-15-6. The presence of the difluorophenyl group significantly influences its chemical properties and biological activities, making it a compound of interest in medicinal chemistry and research applications .

- Oxidation: The primary amine can be oxidized to form imines or nitriles, typically using reagents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to yield secondary or tertiary amines, commonly employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The difluorophenyl group can engage in electrophilic aromatic substitution reactions with electrophiles like halogens or sulfonyl chlorides.

Major Products- From Oxidation: Imines or nitriles.

- From Reduction: Secondary or tertiary amines.

- From Substitution: Various substituted difluorophenyl derivatives.

The biological activity of (2R)-2-(2,6-Difluorophenyl)propan-1-amine is primarily linked to its interactions with neurotransmitter receptors and enzymes. It has been studied for its potential effects on neurological disorders due to its ability to modulate signaling pathways involved in neurotransmission. This makes it a valuable compound in the field of medicinal chemistry for developing therapeutic agents targeting the central nervous system.

The synthesis of (2R)-2-(2,6-Difluorophenyl)propan-1-amine generally involves several key steps:

- Starting Material: The process begins with 2,6-difluorobenzaldehyde.

- Reduction: The aldehyde is reduced to an alcohol using sodium borohydride.

- Amination: The resulting alcohol is converted into the corresponding amine through an amination reaction, often utilizing ammonia or an amine donor.

- Resolution: If a racemic mixture is produced, chiral resolution techniques are employed to isolate the (2R)-enantiomer.

(2R)-2-(2,6-Difluorophenyl)propan-1-amine has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds aimed at treating neurological disorders.

- Biological Studies: Utilized in research to study enzyme interactions and receptor binding due to its structural characteristics.

- Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.

Research indicates that (2R)-2-(2,6-Difluorophenyl)propan-1-amine interacts with specific molecular targets such as neurotransmitter receptors. These interactions can lead to alterations in cellular signaling pathways, influencing various biological processes. Studies often focus on its binding affinity and efficacy in modulating receptor activity, which is crucial for understanding its potential therapeutic effects.

Similar Compounds

Several compounds share structural similarities with (2R)-2-(2,6-Difluorophenyl)propan-1-amine. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (2R)-2-(2,5-Difluorophenyl)propan-1-amine | 2248209-94-9 | Different fluorine positioning affecting reactivity |

| (2R)-2-(4-Chlorophenyl)ethan-1-amine | 28163-64-6 | Contains chlorine instead of fluorine |

| (2R)-1-(4-Bromo-2,6-difluorophenyl)propan-2-amine | 1336356-94-5 | Incorporates bromine alongside difluorophenyl group |

Uniqueness

The unique positioning of the difluorophenyl group in (2R)-2-(2,6-Difluorophenyl)propan-1-amine influences its chemical reactivity and biological activity distinctively compared to similar compounds. This structural feature contributes significantly to its specific applications in both research and industrial contexts.